1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . Another approach involves the reductive cyclization of nitro compounds using reducing agents like iron powder or tin chloride .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and solvents is carefully controlled to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted indazole derivatives
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting antiproliferative effects . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
- Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- 5-Methyl-1H-indazole-3-carboxylic acid
Comparison: 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVDRWFCDKSVJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640599 |
Source
|
Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32286-99-0 |
Source
|
Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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